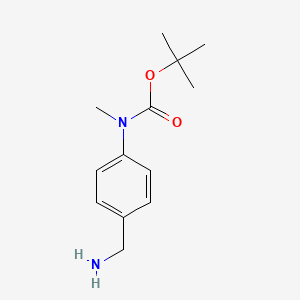
2-bromo-1,3-oxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-oxazole-5-carbonitrile is an organic compound with the chemical formula C5H2BrN2O. It features an oxazole ring with a cyano and a bromo group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1,3-oxazole-5-carbonitrile typically involves the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base such as NaHCO3 and an additive like 2,2′-azobis-(2,4-dimethylvaleronitrile) or bis(pinacolato)diboron . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-oxazole-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring.
Scientific Research Applications
2-Bromo-1,3-oxazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-1,3-oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The bromo and cyano groups on the oxazole ring can participate in binding interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-1,3-oxazole-4-carbonitrile: Similar structure but with the cyano group at a different position.
5-Bromo-1,3-oxazole-2-carbonitrile: Another isomer with the cyano group at the 2-position.
Uniqueness: 2-Bromo-1,3-oxazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
CAS No. |
2089300-89-8 |
|---|---|
Molecular Formula |
C4HBrN2O |
Molecular Weight |
172.97 g/mol |
IUPAC Name |
2-bromo-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C4HBrN2O/c5-4-7-2-3(1-6)8-4/h2H |
InChI Key |
OTAPAXUMLVMVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



